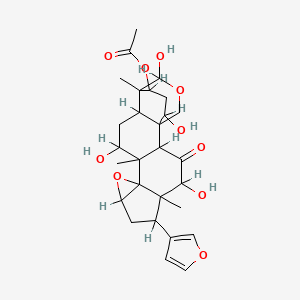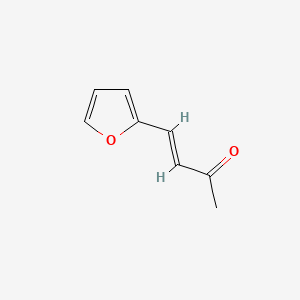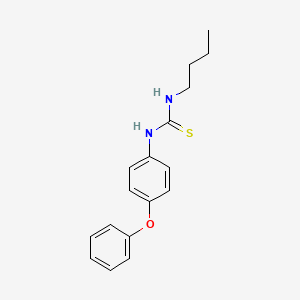
1-Butyl-3-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-(4-phenoxyphenyl)thiourea is an aromatic ether.
Scientific Research Applications
Photodegradation and Environmental Behavior
1-Butyl-3-(4-phenoxyphenyl)thiourea and its derivatives have been studied for their environmental behavior, particularly in the context of photodegradation. For example, diafenthiuron, a similar thiourea derivative, undergoes sunlight degradation in various aqueous solutions, forming products like 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxy-phenyl)urea. This research highlights the importance of understanding the environmental fate of these compounds (Keum et al., 2002).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives, including 1-Butyl-3-(4-phenoxyphenyl)thiourea, have been investigated for their potential as enzyme inhibitors and sensors. A study of six unsymmetrical thiourea derivatives demonstrated their effectiveness as anti-cholinesterase agents, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds also showed potential as sensing probes for detecting toxic metals like mercury (Rahman et al., 2021).
Green Synthesis and Biological Activities
Research has focused on the green synthesis of thiourea derivatives, recognizing their significance in medicinal chemistry. These compounds exhibit a range of biological activities such as antituberculosis, anti-HIV, and antimicrobial properties. The development of environmentally benign synthesis methods for these derivatives is crucial for sustainable applications (Kumavat et al., 2013).
DNA Binding and Antioxidant Activities
Studies on thiourea derivatives like 1-Butyl-3-(4-phenoxyphenyl)thiourea have explored their potential in DNA binding and biological activities. For example, new nitrosubstituted acyl thioureas have been synthesized and shown to interact with DNA, which could have implications for anticancer research. These compounds also exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
properties
Product Name |
1-Butyl-3-(4-phenoxyphenyl)thiourea |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-butyl-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-2-3-13-18-17(21)19-14-9-11-16(12-10-14)20-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,18,19,21) |
InChI Key |
WMUMMRQASOQEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
solubility |
6.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



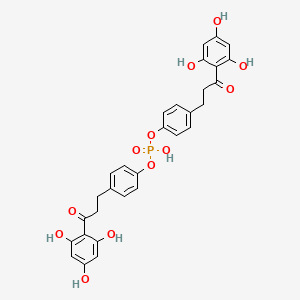
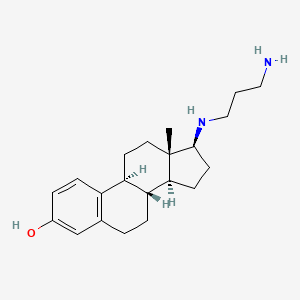
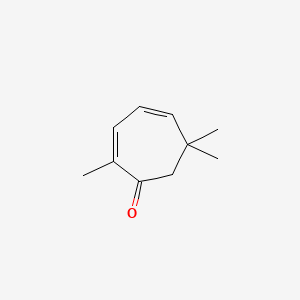
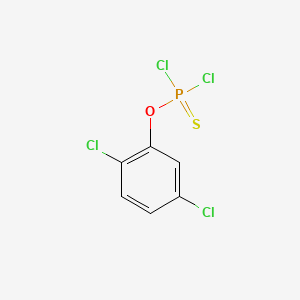
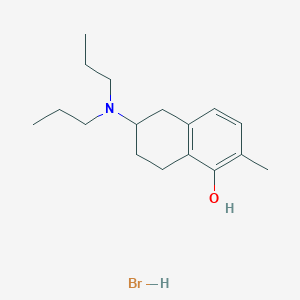
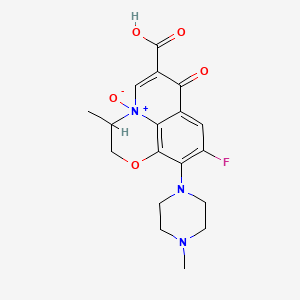
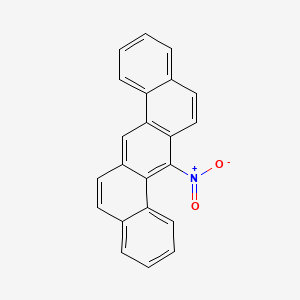
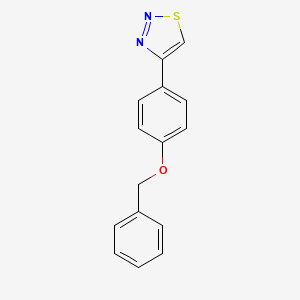
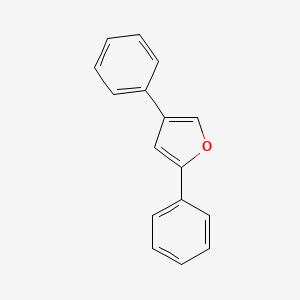
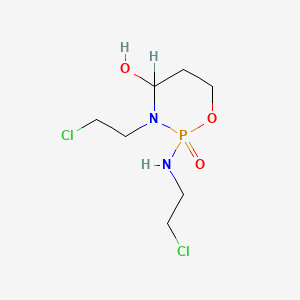
![(4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl) acetate](/img/structure/B1221069.png)
![N-[2-(1-azepanyl)-1,3-benzothiazol-6-yl]carbamic acid ethyl ester](/img/structure/B1221070.png)
